molecular formula C21H27NO4S B14330805 2-[(4-Octylphenyl)sulfamoyl]benzoic acid CAS No. 98644-87-2

2-[(4-Octylphenyl)sulfamoyl]benzoic acid

Cat. No.: B14330805
CAS No.: 98644-87-2
M. Wt: 389.5 g/mol
InChI Key: MYRXBCQHZVSYSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Octylphenyl)sulfamoyl]benzoic acid is a sulfonamide derivative of benzoic acid. It is known for its unique chemical structure, which includes a benzoic acid moiety linked to an octylphenyl group through a sulfonamide linkage. This compound is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of organic solvents such as dichloromethane or toluene, and the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Octylphenyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted benzoic acids. These products can be further utilized in various chemical syntheses and applications .

Mechanism of Action

The mechanism of action of 2-[(4-Octylphenyl)sulfamoyl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the octylphenyl group can interact with hydrophobic regions of proteins, enhancing the binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the octylphenyl group, which imparts distinct hydrophobic properties and enhances its interaction with biological molecules. This makes it particularly useful in applications requiring specific binding and inhibition properties .

Properties

CAS No.

98644-87-2

Molecular Formula

C21H27NO4S

Molecular Weight

389.5 g/mol

IUPAC Name

2-[(4-octylphenyl)sulfamoyl]benzoic acid

InChI

InChI=1S/C21H27NO4S/c1-2-3-4-5-6-7-10-17-13-15-18(16-14-17)22-27(25,26)20-12-9-8-11-19(20)21(23)24/h8-9,11-16,22H,2-7,10H2,1H3,(H,23,24)

InChI Key

MYRXBCQHZVSYSS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2C(=O)O

Origin of Product

United States

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